2-Ethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid
Description
Properties
IUPAC Name |
2-ethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-7-10-8-4-3-6(9(13)14)5-12(8)11-7/h3-5H,2H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWQLYLJZIHVPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C=C(C=CC2=N1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
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Microwave-Mediated Synthesis: : A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established. This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .
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Mechanochemical Method: : In 2022, a mechanochemical method was developed to obtain 1,2,4-triazolo[1,5-a]pyridines by the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods
Industrial production methods for 2-Ethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, especially the microwave-mediated synthesis due to its eco-friendly nature and efficiency.
Chemical Reactions Analysis
Carboxylic Acid Reactivity
The carboxylic acid group enables classical derivatization reactions:
Amide Formation
The acid readily forms amides via coupling reagents. For example:
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Reaction with 4-benzenesulfonyl-benzylamine using EDCI/HOBt in DMF yields the corresponding amide (19% yield) .
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Optimized coupling conditions (e.g., 10 h at 20°C with DIEA) minimize side reactions .
Esterification
The acid can be esterified to ethyl esters under acidic conditions (e.g., HCl/EtOH), though direct synthesis of the ethyl ester precursor is often preferred .
Decarboxylation
Under thermal or oxidative conditions, decarboxylation may occur, yielding 2-ethyl- triazolo[1,5-a]pyridine. This reaction is typically mediated by copper catalysts or peroxides .
Triazole Ring Functionalization
The triazolo[1,5-a]pyridine core participates in electrophilic and cycloaddition reactions:
Electrophilic Substitution
The C3 position of the triazole ring is electron-deficient, enabling:
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Halogenation : Chlorination or bromination using NXS (X = Cl, Br) in acetic acid .
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Nitration : Nitric acid/sulfuric acid mixtures introduce nitro groups at C3 .
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki, Sonogashira) modify the pyridine ring:
| Reaction Type | Partner | Conditions | Yield | Source |
|---|---|---|---|---|
| Suzuki | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, DMF, 80°C | 88% | |
| Sonogashira | 4-Ethynylanisole | Pd(PPh₃)₂Cl₂, CuI | 61% |
Ethyl Substituent Modifications
The C2 ethyl group undergoes transformations such as:
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Oxidation : KMnO₄ or CrO₃ oxidizes the ethyl group to a carboxylic acid.
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Halogenation : Radical bromination (NBS, AIBN) introduces bromine at the ethyl chain .
Ring-Opening and Rearrangement
Under strong acidic or basic conditions, the triazole ring may undergo Boulton-Katritzky rearrangements or ring expansion . For example:
Synthetic Optimization Data
Microwave-assisted synthesis significantly improves yields for triazolopyridines:
| Method | Conditions | Yield | Time | Source |
|---|---|---|---|---|
| Microwave | Toluene, 120°C, MW | 83% | 2 h | |
| Reflux | Toluene, 120°C, Dean-Stark | 74% | 24 h |
Stability and Reactivity Considerations
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 2-Ethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid as an anticancer agent. Research indicates that derivatives of triazolo compounds exhibit significant inhibitory effects on various cancer cell lines. For instance, compounds derived from the triazolo[1,5-a]pyridine scaffold have shown effectiveness against colon cancer, gastric cancer, and breast cancer by targeting specific pathways involved in tumor growth and proliferation .
Antiviral Properties
The compound has also been investigated for its antiviral properties. A study focusing on the synthesis of triazolo-pyrimidine derivatives demonstrated that certain compounds could disrupt protein-protein interactions critical for the replication of viruses like influenza A . This suggests that this compound could serve as a lead compound for developing antiviral therapies.
Neuropharmacological Applications
In addition to its anticancer and antiviral properties, derivatives of this compound have been explored for neuropharmacological applications. The ability of triazolo compounds to modulate neurotransmitter systems positions them as potential candidates for treating neurological disorders .
Agrochemical Applications
Herbicidal Activity
Triazolo compounds have been reported to possess herbicidal properties. The structural features of this compound allow it to act on plant growth regulation pathways. Research indicates that certain derivatives can inhibit the growth of specific weed species without adversely affecting crop plants .
Material Science
Ligands in Coordination Chemistry
The unique coordination properties of triazolo compounds make them suitable as ligands in coordination chemistry. This compound can form stable complexes with transition metals. These metal complexes are being studied for their potential applications in catalysis and materials science .
Synthesis and Characterization
The synthesis of this compound typically involves microwave-assisted methods that are efficient and environmentally friendly. Recent advancements in synthetic methodologies have allowed for the rapid generation of various derivatives with modified biological activities .
Comparative Data Table
Mechanism of Action
The mechanism of action of 2-Ethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets:
RORγt Inverse Agonists: The compound binds to the RORγt receptor, inhibiting its activity and thereby modulating immune responses.
PHD-1 Inhibitors: It inhibits the activity of PHD-1, which is involved in the regulation of hypoxia-inducible factors.
JAK1 and JAK2 Inhibitors: The compound inhibits the activity of JAK1 and JAK2, which are involved in the signaling pathways of various cytokines and growth factors.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The biological and chemical profiles of triazolo-pyridine/pyrimidine derivatives are highly dependent on substituents at positions 2 and 5. Below is a comparative table of key analogs:
Notes:
- Carboxylic acid vs. ester : The free carboxylic acid (as in 2-ethyl derivative) may improve water solubility and binding to polar biological targets, whereas esters (e.g., ethyl esters) are often prodrug forms .
Antiproliferative Activity
Triazolo-pyrimidine derivatives bearing aryl groups (e.g., 3,4,5-trimethoxyphenyl) exhibit potent antiproliferative effects against cancer cell lines. For instance, compound 5a (a pyrimidine-6-carboxamide analog) showed IC₅₀ values of 0.89–2.31 μM against MCF-7 and A549 cells . The ethyl-substituted pyridine variant may similarly target tubulin or kinase pathways but requires empirical validation.
Herbicidal Activity
Triazolo-pyrimidine sulfonamides (e.g., 5,7-dimethyl-N-(substituted phenyl) derivatives) inhibit acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis . While the carboxylic acid group in 2-ethyl-pyridine derivatives may reduce herbicidal potency compared to sulfonamides, structural optimization could repurpose it for agricultural use.
Antimicrobial Activity
Analogous compounds, such as 1,3,4-thiadiazole-triazolo hybrids, demonstrate broad-spectrum antimicrobial activity. For example, derivatives with methoxy groups achieved MIC values of 4–16 μg/mL against Staphylococcus aureus and Escherichia coli . The ethyl group’s electron-donating effects might enhance interactions with bacterial enzymes.
Biological Activity
2-Ethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula for this compound is . The presence of the triazole ring and carboxylic acid functionality contributes to its pharmacological properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazolo compounds exhibit significant antimicrobial properties. For instance, a study synthesized various 1,2,4-triazolo derivatives and evaluated their activity against several bacterial strains. The results indicated that some compounds showed promising antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | E. coli |
| Another derivative | 16 | S. aureus |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro assays showed that it inhibited the production of pro-inflammatory cytokines in activated macrophages. This effect was measured using ELISA assays where a significant reduction in TNF-α and IL-6 levels was observed at concentrations lower than 50 µM .
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of specific kinases and signaling pathways. Notably, it has been reported to inhibit AXL receptor tyrosine kinase function, which is implicated in various proliferative conditions including cancer .
Study on Anticancer Activity
A recent study focused on the anticancer potential of triazolo derivatives including our compound. It was found that these compounds inhibited cell proliferation in various cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 10 to 30 µM. The study suggested that the compound induces apoptosis via the intrinsic pathway as evidenced by increased levels of cleaved caspase-3 .
In Vivo Studies
In vivo studies in animal models have shown that administration of the compound significantly reduced tumor growth in xenograft models. Doses of 10 mg/kg were effective without causing noticeable toxicity or adverse effects on body weight .
Q & A
Q. What are the established synthetic routes for 2-Ethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid?
The synthesis typically involves multi-step protocols. A common approach includes:
- Cyclocondensation : Reacting amino-substituted pyridines with carbonyl derivatives (e.g., ketones or aldehydes) under acidic or basic conditions to form the triazolo-pyridine core .
- Functionalization : Introducing the ethyl group via alkylation or substitution reactions. For example, ethylation can be achieved using ethyl halides in the presence of a base .
- Carboxylic Acid Formation : Hydrolysis of ester intermediates (e.g., ethyl esters) under acidic or alkaline conditions, followed by purification via recrystallization or chromatography .
Key Considerations : Reaction conditions (temperature, solvent, catalyst) must be optimized to avoid side products. For example, hydrolysis of esters requires controlled pH to prevent decarboxylation .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm the presence of the ethyl group (δ ~1.2–1.4 ppm for CH, δ ~2.5–3.0 ppm for CH) and carboxylic acid proton (δ ~12–13 ppm) .
- IR Spectroscopy : Detects the carboxylic acid C=O stretch (~1700 cm) and triazole ring vibrations (~1500–1600 cm) .
- X-ray Crystallography : Resolves the fused triazole-pyridine ring system and confirms the spatial arrangement of substituents, including the ethyl group and carboxylic acid .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H] for CHNO: expected m/z 192.077) .
Purity Assessment : Use HPLC with UV detection (λ ~250–300 nm for aromatic systems) to ensure ≥95% purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Substituent Variation : Systematically modify the ethyl group (e.g., replace with methyl, propyl) to assess steric/electronic effects on target binding. For example, bulkier groups may enhance lipophilicity and membrane permeability .
- Bioisosteric Replacement : Substitute the carboxylic acid with sulfonamide or tetrazole groups to improve metabolic stability while retaining hydrogen-bonding capacity .
- In Vitro Assays : Test derivatives against target enzymes (e.g., kinases, proteases) using fluorescence-based or calorimetric assays. For instance, triazolo-pyridines have shown activity against fungal CYP51 enzymes .
Data Interpretation : Correlate IC values with substituent properties (e.g., logP, polar surface area) using QSAR models .
Q. How should researchers resolve contradictions in reported biological activity data?
Common discrepancies arise from:
Q. Mitigation Strategies :
- Standardized Protocols : Adopt uniform assay conditions (e.g., 1% DMSO in PBS, 37°C).
- Comparative Studies : Test the compound alongside structurally defined analogues under identical conditions .
- Orthogonal Validation : Confirm activity using alternative assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .
Q. What computational methods support the design of derivatives with enhanced target selectivity?
- Molecular Docking : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., ATP-binding pockets in kinases). Focus on interactions between the carboxylic acid and conserved residues (e.g., Lys, Asp) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories to identify derivatives with prolonged residence times .
- ADMET Prediction : Tools like SwissADME estimate bioavailability, ensuring derivatives comply with Lipinski’s Rule of Five .
Validation : Compare computational predictions with experimental IC and pharmacokinetic data .
Q. What strategies are effective in scaling up synthesis without compromising yield or purity?
- Process Optimization : Replace batch reactions with flow chemistry for precise control of reaction parameters (e.g., residence time, mixing) .
- Green Chemistry : Use water or ethanol as solvents to reduce environmental impact and simplify purification .
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real time .
Challenges : Scaling ester hydrolysis may require specialized reactors to manage exothermic reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
